molecular formula C9H5Cl2N3O B6164055 6-chloro-3-(6-chloropyridin-3-yl)pyridazin-4-ol CAS No. 2367037-78-1

6-chloro-3-(6-chloropyridin-3-yl)pyridazin-4-ol

Cat. No.: B6164055
CAS No.: 2367037-78-1
M. Wt: 242.06 g/mol
InChI Key: YSIKAKDVXOPEFG-UHFFFAOYSA-N
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Description

6-chloro-3-(6-chloropyridin-3-yl)pyridazin-4-ol is an organic compound that belongs to the class of pyridazines. This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a pyridazine ring, which is further connected to a chloropyridine moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(6-chloropyridin-3-yl)pyridazin-4-ol typically involves multi-step reactions starting from commercially available precursors. One common method involves the chlorination of pyridazine derivatives followed by coupling with chloropyridine under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(6-chloropyridin-3-yl)pyridazin-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

6-chloro-3-(6-chloropyridin-3-yl)pyridazin-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-3-(6-chloropyridin-3-yl)pyridazin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-3-pyridazinamine: Another pyridazine derivative with similar structural features.

    6-chloro-3-pyridinemethanol: A related compound with a hydroxyl group attached to the pyridine ring.

Uniqueness

6-chloro-3-(6-chloropyridin-3-yl)pyridazin-4-ol is unique due to its dual chlorination and the presence of both pyridazine and pyridine rings. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

2367037-78-1

Molecular Formula

C9H5Cl2N3O

Molecular Weight

242.06 g/mol

IUPAC Name

6-chloro-3-(6-chloropyridin-3-yl)-1H-pyridazin-4-one

InChI

InChI=1S/C9H5Cl2N3O/c10-7-2-1-5(4-12-7)9-6(15)3-8(11)13-14-9/h1-4H,(H,13,15)

InChI Key

YSIKAKDVXOPEFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=NNC(=CC2=O)Cl)Cl

Purity

95

Origin of Product

United States

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